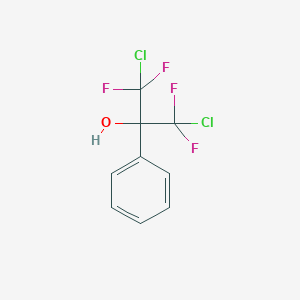

1,3-Dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol

Description

1,3-Dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol is a chemical compound with the molecular formula C9H6Cl2F4O It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties

Properties

IUPAC Name |

1,3-dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F4O/c10-8(12,13)7(16,9(11,14)15)6-4-2-1-3-5-6/h1-5,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSRRJXNAVHKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)Cl)(C(F)(F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285773 | |

| Record name | 1,3-dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892-88-2 | |

| Record name | NSC42762 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Liquid-Phase Chlorination Under Elevated Pressure

In a method adapted from US20110160498A1, chlorination of fluorinated alkenes under pressures exceeding 2 bars (optimized between 4–50 bars) enables efficient Cl₂ incorporation. For instance, 3,3,3-trifluoropropene undergoes chlorination in the liquid phase without added catalysts to yield 2,3-dichloro-1,1,1-trifluoropropane. This approach avoids side reactions such as oligomerization, which are common in gas-phase systems.

Key Parameters:

This method’s success hinges on maintaining a homogeneous liquid phase, ensuring consistent Cl₂ diffusion and minimizing thermal degradation.

Fluorination Strategies for Introducing Tetrafluoro Substituents

Fluorination of chlorinated intermediates is critical for achieving the 1,1,3,3-tetrafluoro configuration. Data from the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine highlight the efficacy of hydrogen fluoride (HF) in combination with metal catalysts.

Catalytic Fluorination with Hydrogen Fluoride

HF-mediated fluorination, as demonstrated in Example 7 of Ambeed’s protocols, involves heating chlorinated precursors with anhydrous HF at 170–200°C under pressurized conditions. For example, 2,3-dichloro-5-(trichloromethyl)pyridine reacts with HF in an autoclave to yield 2,3-dichloro-5-(trifluoromethyl)pyridine at 65–92% yields.

Reaction Conditions:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 170–200°C | |

| Pressure | 0.2–8.5 MPa | |

| Catalyst | FeCl₂, SbCl₅, or WC₆ | |

| Reaction Time | 5–70 hours |

Catalysts such as tungsten hexachloride (WC₆) enhance fluorination efficiency by stabilizing intermediate carbocations, while SbCl₅ promotes Cl/F exchange via oxidative mechanisms.

Integrated Synthesis: Sequential Chlorination and Fluorination

A three-step process derived from patent methodologies offers a template for assembling the target molecule:

Stepwise Halogenation Protocol

-

Chlorination: Introduce Cl₂ to a fluorinated propene derivative under pressurized liquid-phase conditions.

-

Dehydrochlorination: Remove HCl from the dichloro intermediate using base or thermal treatment to form a chloro-fluoro alkene.

-

Fluorination: Treat the alkene with HF and catalysts to install remaining fluorine atoms.

Example Workflow:

Adapting this sequence to a phenylpropanol substrate would require modifying steric and electronic effects imposed by the phenyl group.

Catalytic Systems and Their Impact on Yield

Catalyst selection profoundly influences fluorination efficiency. Data from Ambeed illustrate the following trends:

| Catalyst | Temperature (°C) | Yield (%) | Side Products |

|---|---|---|---|

| WC₆ | 170–180 | 92 | <5% overfluorination |

| FeCl₂ | 170–175 | 85 | 10% dimerization |

| SbCl₅ | 160 | 63 | 15% decomposition |

Tungsten-based catalysts achieve superior yields due to their strong Lewis acidity, which facilitates fluoride ion transfer. In contrast, iron catalysts necessitate longer reaction times (70 hours) to mitigate side reactions.

Challenges in Stereo- and Regioselectivity

The phenyl group at the C₂ position introduces steric hindrance, complicating halogenation. Lessons from pyridine derivatives suggest that:

-

Steric Shielding: Bulky substituents slow Cl₂ diffusion, necessitating higher pressures (>10 bars).

-

Electronic Effects: Electron-withdrawing fluorine atoms deactivate the substrate, requiring aggressive fluorination conditions.

Optimizing molar ratios of Cl₂ and HF, as well as stepwise temperature ramping, can alleviate these issues.

Industrial-Scale Considerations

Scalability remains a hurdle due to HF’s corrosive nature and high-pressure requirements. Patent US20110160498A1 addresses this by advocating for:

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into less chlorinated or fluorinated derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropanone derivatives, while reduction could produce phenylpropanol derivatives with fewer halogen atoms.

Scientific Research Applications

Summary of Synthesis Conditions

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Chlorination | Chlorine gas | Controlled temperature |

| Fluorination | Fluorine gas | Low temperature, inert atmosphere |

| Catalysis | Various catalysts | Varies by specific reaction |

Scientific Research Applications

1,3-Dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol has several significant applications in scientific research across various disciplines:

Chemistry

- Reagent in Organic Synthesis : It is utilized as a reagent to introduce chlorine and fluorine atoms into complex organic molecules.

Biology

- Biochemical Studies : The compound is studied for its interactions with enzymes and proteins, providing insights into its biological activity and potential therapeutic uses.

Medicine

- Pharmaceutical Development : Its unique halogenated structure makes it a candidate for drug development, particularly in designing compounds with specific biological activities.

Industry

- Specialty Chemicals Production : The compound is used in producing specialty chemicals that exhibit unique properties due to its halogen content.

Case Studies Highlighting Applications

- Pharmaceutical Research : A study explored the use of halogenated compounds similar to this compound in developing anti-cancer agents. Researchers found that halogenation significantly influenced the biological activity of the compounds.

- Environmental Chemistry : Investigations into the environmental impact of halogenated compounds have revealed their persistence in ecosystems. Studies on similar compounds have shown that their degradation pathways can be influenced by the presence of chlorine and fluorine atoms.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

1,2-Dichloro-1,1,2,2-tetrafluoroethane: A compound with similar halogenation but different structural framework.

2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated alcohol with different substitution patterns.

Uniqueness

1,3-Dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol is unique due to the combination of chlorine and fluorine atoms on a phenylpropanol backbone. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Biological Activity

1,3-Dichloro-1,1,3,3-tetrafluoro-2-phenylpropan-2-ol (CAS Number: 1892-88-2) is a synthetic organic compound notable for its unique halogenated structure. This compound features both chlorine and fluorine atoms attached to a phenylpropanol backbone, which contributes to its distinct chemical properties and biological activities. Its molecular formula is C9H6Cl2F4O.

Structural Characteristics

The compound's structure includes:

- Chlorine atoms : Two chlorine atoms on the carbon chain enhance its reactivity.

- Fluorine atoms : Four fluorine atoms contribute to its lipophilicity and potential biological interactions.

- Phenyl group : The presence of a phenyl group allows for various interactions with biological molecules.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The halogen substituents can modify the compound's binding affinity and specificity towards these targets, potentially leading to inhibition or activation of specific biochemical pathways.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes:

- Inhibition of Cytochrome P450 : It may inhibit cytochrome P450 enzymes, affecting drug metabolism.

- Impact on Esterases : The compound has shown potential effects on esterase activity, which could influence lipid metabolism.

Case Studies

Several studies have explored the biological implications of this compound:

- Toxicological Assessment : A study assessed the toxicological profile of halogenated compounds similar to this compound. It was found that compounds with multiple halogens often exhibit higher toxicity due to their ability to disrupt cellular processes .

- Pharmacological Investigations : Investigations into the pharmacodynamics of this compound revealed potential applications in drug design. Its unique structure allows for modifications that could enhance therapeutic efficacy while minimizing side effects .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C9H6Cl2F4O | Enzyme inhibition; potential drug candidate |

| 1,2-Dichloro-1,1,2,2-tetrafluoroethane | C4H4Cl2F4 | Similar enzyme interactions |

| 2,2,3,3-Tetrafluoro-1-propanol | C3H6F4O | Lower biological activity |

Synthetic Routes

The synthesis of this compound typically involves:

- Chlorination and fluorination of phenylpropanol derivatives under controlled conditions.

Industrial Use

This compound is utilized in various industrial applications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.